3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromo group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
- 3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
Uniqueness
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
IVEBFYBPPSKGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Origin of Product |
United States |
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